molecular formula C11H8N2O2 B2661268 4-Hydroxy-7-methoxyquinoline-3-carbonitrile CAS No. 2305-69-3

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Cat. No. B2661268
CAS RN: 2305-69-3
M. Wt: 200.197
InChI Key: BRANBXSWAAPZNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthesis of a similar compound, 7‐(3‐chloropropoxy)‐4‐hydroxy‐6‐methoxyquinoline‐3‐carbonitrile, has been described in the literature . The synthesis involved a series of reactions including Friedel‐Crafts reaction, alkylation, bromination, cyano substitution, and intramolecular cyclization . The final product was obtained in 36.9% yield over 7 steps and 98.71% purity .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile consists of a quinoline ring with a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position.

Scientific Research Applications

Corrosion Inhibition

4-Hydroxy-7-methoxyquinoline-3-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that certain quinoline derivatives, including those similar to 4-Hydroxy-7-methoxyquinoline-3-carbonitrile, exhibit effective corrosion inhibition properties for metals such as iron. These properties are attributed to the adsorption of these molecules on the metal surface, creating a protective barrier against corrosion. Studies employing quantum chemical and molecular dynamics simulation approaches have been instrumental in understanding the relationship between the molecular structure of quinoline derivatives and their corrosion inhibition efficiency (Erdoğan et al., 2017).

Antimicrobial Activity

Another significant area of application for 4-Hydroxy-7-methoxyquinoline-3-carbonitrile derivatives is in antimicrobial research. These compounds have been synthesized and evaluated for their in-vitro antimicrobial activity against various bacteria and fungi. For example, certain derivatives have shown moderate activities against a range of organisms, including gram-positive and gram-negative bacteria, as well as fungi. The structure-activity relationship of these compounds provides valuable insights into the development of new antimicrobial agents (Hagrs et al., 2015).

Fluorescent Dye Applications

Quinoline derivatives, including those related to 4-Hydroxy-7-methoxyquinoline-3-carbonitrile, have also been explored for their potential as fluorescent dyes. These compounds exhibit high fluorescence and stability, making them suitable for various applications requiring fluorescent labeling. The synthesis of these dyes involves specific reactions that yield brightly fluorescent compounds, which can be used in a range of scientific and industrial applications (Enoua et al., 2012).

Cancer Research

Recent studies have explored the role of quinoline derivatives, similar to 4-Hydroxy-7-methoxyquinoline-3-carbonitrile, in cancer research. For instance, certain quinoline compounds have been evaluated for their potential to inhibit key proteins involved in cancer cell growth and proliferation, such as epidermal growth factor receptor (EGFR) kinase. These studies contribute to the development of new cancer therapies by identifying compounds that can effectively target and inhibit the growth of cancer cells (Wissner et al., 2000).

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANBXSWAAPZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Synthesis routes and methods

Procedure details

An amount of 3-methoxy-phenylamine (45.3 g, 0.37 mol) and 2-cyano-3-ethoxy-acrylic acid ethyl ester (62.2 g, 0.37 mol), were heated at 120° C. for 0.5 hours, during which 14.4 mL of ethanol was collected by a Dean-Stark trap. To this was added a solution of biphenyl (333 mL) and phenyl ether (666 mL), and the mixture was heated at 256° C. for 6 hours, during which 22 mL of ethanol was collected by a Dean-Stark trap. The mixture was cooled to room temperature and filtered. The solid was washed with hexane and dried to give a brown solid (46.2 g, 63% yield), m.p 324-325° C.; 1H NMR (DMSO-d6) δ 12.63 (bs, 1H), 8.67 (s, 1H), 8.03 (d, J =9 Hz, 1H), 7.08 (dd, J=9 Hz, J=3 Hz, 1H), 7.01 (dd, J=3 Hz, 1H), 3.88 (s, 3H); HRMS (EI) m/z 223.04793 (M+Na); MS (ES) m/z 201.0 (M+1). Analysis for C11H8N2O2.0.1H2O: Found: C, 65.53; H, 4.09; N, 13.93. Calcd: C, 65.35; H, 4.06; N, 13.86.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
solvent
Reaction Step One
Name
Yield
63%

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